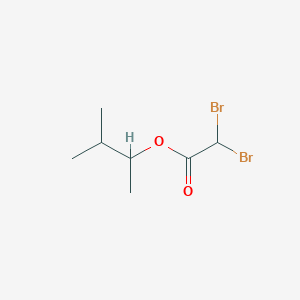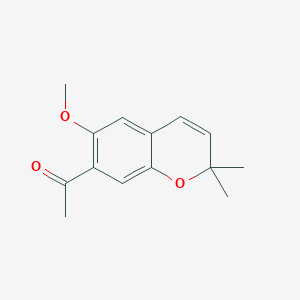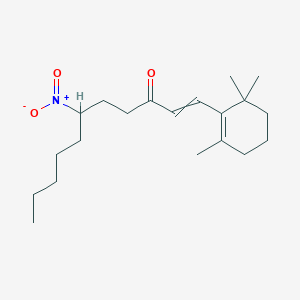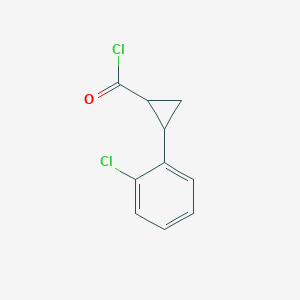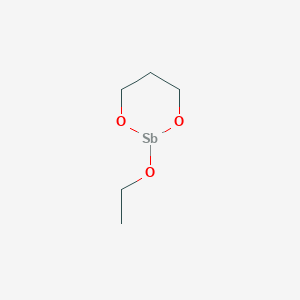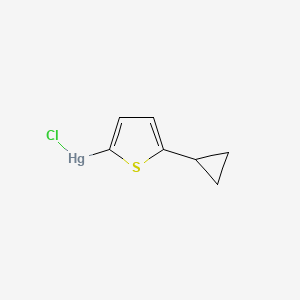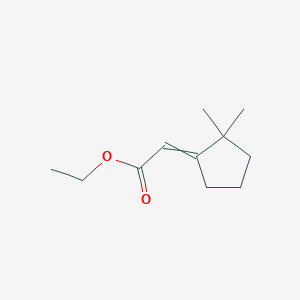
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-phenylenediamine and fluorinated reagents.
Cyclization Reaction: The o-phenylenediamine undergoes a cyclization reaction with a fluorinated aldehyde or ketone to form the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Fluorinating Agents: Hexafluoropropylene oxide, trifluoromethyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various functionalized benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The introduction of fluorine atoms can enhance the compound’s lipophilicity, stability, and binding affinity to target proteins or enzymes. This can lead to the modulation of biological pathways, resulting in various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzimidazole: The parent compound without fluorine substitutions.
1H-Benzimidazole, 2-(trifluoromethyl)-: A similar compound with only a trifluoromethyl group.
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-: A similar compound with only a hexafluoropropyl group.
Uniqueness
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- is unique due to the presence of both hexafluoropropyl and trifluoromethyl groups. These fluorine-rich substituents can significantly enhance the compound’s chemical stability, lipophilicity, and biological activity compared to its non-fluorinated or partially fluorinated counterparts.
Propiedades
Número CAS |
91074-94-1 |
|---|---|
Fórmula molecular |
C11H5F9N2 |
Peso molecular |
336.16 g/mol |
Nombre IUPAC |
1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C11H5F9N2/c12-7(9(13,14)15)11(19,20)22-6-4-2-1-3-5(6)21-8(22)10(16,17)18/h1-4,7H |
Clave InChI |
KJHMUMNZXGGXIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2C(C(C(F)(F)F)F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


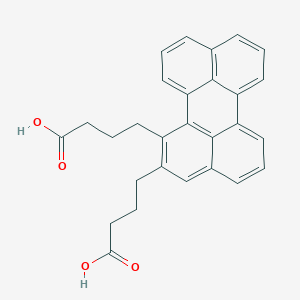
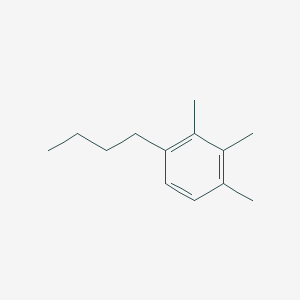
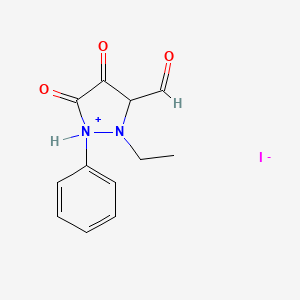
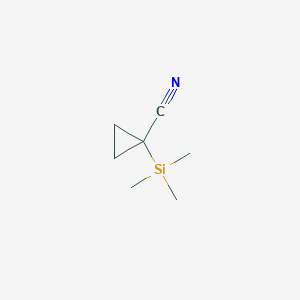
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
